2-Phenylbutyric acid anhydride
Overview
Description
2-Phenylbutyric acid anhydride is an organic compound with the molecular formula C20H22O3. It is the anhydride form of 2-phenylbutyric acid and exists as a white crystalline solid. This compound is insoluble in water but soluble in organic solvents . It is used in various scientific research applications, particularly in organic synthesis and polymerization reactions .
Mechanism of Action
Target of Action
2-Phenylbutyric acid anhydride is a derivative of 2-Phenylbutyric acid It is known that 2-phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Mode of Action
It is known that 2-phenylbutyric acid, from which it is derived, acts as a chemical chaperone . This suggests that this compound may interact with its targets to modulate their function, potentially influencing cellular processes such as inflammation.
Biochemical Pathways
Given its potential role as a chemical chaperone , it may be involved in protein folding and other related cellular processes.
Result of Action
It is known that 2-phenylbutyric acid, from which it is derived, has several cellular and biological effects, such as relieving inflammation . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbutyric acid anhydride can be synthesized through the reaction of 2-phenylbutyric acid with dehydrating agents. One efficient method involves using triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method offers advantages such as short reaction time, excellent yields, low cost, and simple experimental procedures .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of acid chlorides and the sodium salt of carboxylic acids . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbutyric acid anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, esterification, and hydrolysis .
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: This reaction involves nucleophiles such as amines or alcohols attacking the carbonyl carbon of the anhydride, leading to the formation of amides or esters.
Esterification: When reacted with alcohols, this compound forms esters.
Hydrolysis: In the presence of water, the anhydride hydrolyzes to form 2-phenylbutyric acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Phenylbutyric Acid: Formed from hydrolysis.
Scientific Research Applications
2-Phenylbutyric acid anhydride is widely used in scientific research due to its versatility:
Organic Synthesis: It acts as a reagent and catalyst in the synthesis of various compounds, including heterocyclic compounds and small molecules.
Polymerization Reactions: It is used as a catalyst in polymerization reactions, aiding in the formation of polymers.
Development of Bioactive Compounds: It has been utilized in the development of bioactive compounds such as anti-inflammatory and antifungal agents.
Proteomics Research: It is employed as a biochemical reagent in proteomics research.
Comparison with Similar Compounds
2-Phenylbutyric Acid: The parent compound from which the anhydride is derived.
Benzoic Anhydride: Another anhydride with similar reactivity but different structural properties.
Acetic Anhydride: A commonly used anhydride in organic synthesis with different applications.
Uniqueness: 2-Phenylbutyric acid anhydride is unique due to its specific structure, which imparts distinct reactivity and solubility properties. Its ability to act as a reagent, catalyst, and intermediate in various reactions makes it highly valuable in scientific research .
Properties
IUPAC Name |
2-phenylbutanoyl 2-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-17(15-11-7-5-8-12-15)19(21)23-20(22)18(4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCQWBTTHDUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC(=O)C(CC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934362 | |
Record name | 2-Phenylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-21-7 | |
Record name | Benzeneacetic acid, α-ethyl-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1519-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylbutyric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylbutyric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Phenylbutyric acid anhydride differentiate between enantiomers of chiral amines?
A1: this compound acts as an acylating agent, reacting with chiral amines to form diastereomeric esters. The key to enantiomer differentiation lies in the kinetic resolution process. This means the reaction proceeds at different rates for each enantiomer of the amine, resulting in an excess of one unreacted enantiomer.
Q2: How does the reaction medium affect the enantioselectivity of this compound towards α-substituted benzylamine?
A: The research in [] highlights a striking difference in enantioselectivity depending on the reaction medium:
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